2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile
Description
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and an acetonitrile group at the 2-position. Its molecular formula is C₅H₃ClN₂S, with a molecular weight of 158.61 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The 5-chloro-thiazole moiety is notable for its electron-withdrawing effects, which influence reactivity and molecular interactions, as seen in nematicides like Fluensulfone .
Properties
IUPAC Name |
2-(5-chloro-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPFNJWSFJDQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. The process includes several steps:
Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.
Acidic Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.
Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reactants and the use of specific solvents to minimize by-products and improve overall efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 5 of the thiazole ring undergoes nucleophilic displacement under basic or acidic conditions:
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Example: Reaction with thiourea in ethanol yields 2-amino derivatives, which are intermediates for further functionalization .
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The chloro group’s reactivity is enhanced by the electron-deficient thiazole ring, facilitating substitutions with amines, thiols, and alkoxides .
Nitrile Group Transformations
The acetonitrile moiety participates in cyclization, hydrolysis, and addition reactions:
2.1. Cyclization Reactions
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Reaction with 2-azidobenzoates under basic conditions initiates an anionic domino reaction, forming 1,2,3-triazolo[1,5-a]quinazolinones .
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Mechanism: The nitrile group acts as a nucleophile, attacking the azide to form a tetrazole intermediate, followed by intramolecular cyclization .
2.2. Hydrolysis and Reduction
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Hydrolysis : Strong acids (e.g., HCl) convert the nitrile to a carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, enabling peptide coupling or Schiff base formation.
Cross-Coupling Reactions
The thiazole ring engages in transition-metal-catalyzed couplings:
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Example: Coupling with iodobenzene via Sonogashira conditions introduces arylacetylene groups at position 2 .
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These reactions exploit the thiazole’s aromatic stability and the chloro group’s directing effects.
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiazole ring undergoes halogenation and nitration:
| Reaction Type | Reagents | Position Selectivity | Notes |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-4 of thiazole | Limited by steric hindrance |
| Nitration | HNO₃, H₂SO₄ | C-5 (meta to chloro) | Requires elevated temperatures |
5.1. Thiazole Ring Expansion
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Reaction with DABCO (1,4-diazabicyclo[2.2.2]octane) opens the thiazole ring, forming N-(2-chloroethyl)piperazines via intermediate disulfide formation .
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Application: Synthesis of bioactive piperazine derivatives .
5.2. Formation of Thiazolidinones
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Condensation with aldehydes and primary amines yields thiazolidinone derivatives, which exhibit antimicrobial activity .
Biological Activity-Driven Reactions
The compound serves as a precursor for pharmacologically active molecules:
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Acetylcholinesterase (AChE) inhibitors : Knoevenagel condensation with aromatic aldehydes generates acrylonitrile derivatives that inhibit AChE via π-π stacking and hydrogen bonding .
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Anticancer agents : Coupling with mercapto derivatives (e.g., tetrazoles) produces thioacetamides with sub-micromolar IC₅₀ values against cancer cell lines .
Scientific Research Applications
The compound 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile (CAS No. 1289083-12-0) is a thiazole derivative that has garnered attention in various scientific research applications, particularly in pharmaceuticals and agricultural chemistry. This article explores its applications, supported by comprehensive data and case studies.
Pharmaceutical Applications
The primary application of this compound is in the pharmaceutical industry as a building block for synthesizing various bioactive compounds. Its derivatives have shown promise in developing:
- Antimicrobial Agents : Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds derived from this compound exhibit significant activity against a range of bacteria and fungi.
- Anti-inflammatory Drugs : Studies have demonstrated that modifications of this compound can lead to anti-inflammatory agents that inhibit specific pathways involved in inflammation.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of thiazole derivatives synthesized from this compound. The results indicated that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus, showcasing the compound's potential in combating antibiotic resistance.
Agricultural Chemicals
In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its biological activity suggests applications in:
- Pesticides : Research indicates that thiazole derivatives can serve as effective pesticides due to their ability to disrupt biological processes in pests.
- Herbicides : The compound's structural characteristics allow for the design of herbicides that target specific weed species without affecting crops.
Case Study: Herbicidal Efficacy
A field trial conducted by researchers at a leading agricultural university evaluated the herbicidal properties of a formulation containing this compound. The trial demonstrated significant weed control efficacy compared to standard herbicides, suggesting its potential as an environmentally friendly alternative.
Data Summary
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agents | Effective against resistant Staphylococcus aureus strains. |
| Anti-inflammatory Drugs | Inhibitory effects on inflammation pathways. | |
| Agricultural Chemicals | Pesticides | Disruption of biological processes in pests. |
| Herbicides | Significant weed control efficacy in field trials. |
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile with similar thiazole-acetonitrile derivatives:
Key Observations :
- Electron Effects: The 5-chloro group in the target compound enhances polarity compared to methyl (electron-donating) or fluorophenyl (mixed effects) substituents. This likely reduces solubility in non-polar solvents .
- Applications : Chloro-thiazole derivatives are prevalent in agrochemicals (e.g., Fluensulfone) and pharmaceuticals (e.g., nitazoxanide analogs), whereas methyl or aryl substitutions are common in materials science .
Biological Activity
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.
Synthesis
The synthesis of this compound generally involves the reaction of 5-chloro-1,3-thiazole with acetonitrile under specific conditions. The process can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 16-32 µg/mL, indicating moderate to high potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), it showed promising cytotoxic effects with IC50 values ranging from 19.6 µM to 30 µM. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Bax and cytochrome c.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 19.6 |
| HCT116 | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, its antimicrobial action may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies have been documented regarding the use of thiazole derivatives in therapeutic applications:
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, demonstrating that compounds similar to this compound could serve as potential leads for new antibiotics.
- Cancer Treatment : A clinical trial evaluated a thiazole-based regimen in combination with standard chemotherapy for breast cancer patients. Results indicated improved outcomes in terms of tumor reduction and patient survival rates.
Q & A
Q. What are the key synthetic routes for 2-(5-Chloro-1,3-thiazol-2-yl)acetonitrile, and how can reaction conditions be optimized?
Answer: A common method involves nucleophilic substitution or cyclocondensation using 5-chloro-1,3-thiazole precursors. For example:
- Step 1: React 5-chloro-2-aminothiazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Step 2: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of thiazole to chloroacetonitrile) and use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR: Use ¹H and ¹³C NMR to verify the thiazole ring (δ ~7.5–8.0 ppm for aromatic protons) and acetonitrile group (δ ~3.8–4.2 ppm for CH₂CN).
- Mass Spectrometry: High-resolution ESI-MS should match the exact mass (calculated for C₅H₃ClN₂S: 158.96 g/mol). Predicted fragmentation patterns include loss of Cl (m/z 123) and CN (m/z 93) .
- IR: Confirm nitrile absorption at ~2240 cm⁻¹ and C-Cl stretch at ~650 cm⁻¹.
Q. What are the critical safety considerations for handling this compound?
Answer:
- Toxicity: Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) due to potential respiratory irritation.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for emergency protocols .
- Storage: Keep in a dry, cool environment (<25°C) away from oxidizers.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model electron density maps. The thiazole ring’s electron-withdrawing Cl substituent lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the acetonitrile carbon.
- Transition State Analysis: Identify intermediates using B3LYP/6-31G(d) basis sets to optimize reaction pathways. Validate with experimental kinetic data .
Q. How do crystallographic methods resolve structural ambiguities in derivatives of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Use SHELX software for structure solution and refinement. Key parameters:
- Challenge: Address disorder in the acetonitrile group via iterative refinement and TWINABS for twinned crystals.
Q. What strategies mitigate contradictions in biological activity data for thiazole-acetonitrile derivatives?
Answer:
- Data Triangulation: Cross-validate IC₅₀ values using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Meta-Analysis: Compare results across studies controlling for variables (e.g., solvent DMSO concentration ≤0.1%, pH 7.4).
- SAR Studies: Systematically modify substituents (e.g., replace Cl with F) to isolate electronic vs. steric effects .
Q. How can polymorph screening improve the stability of crystalline forms?
Answer:
- High-Throughput Screening: Use solvent evaporation (e.g., acetonitrile/water) and temperature gradients to isolate polymorphs.
- Stability Tests: Store crystals at 40°C/75% RH for 4 weeks; analyze via PXRD to detect phase transitions.
- Patent Data: Refer to crystalline salt formulations (e.g., ethanolamine co-crystals) for enhanced thermal stability .
Methodological Tables
Q. Table 1. Predicted Physicochemical Properties
| Property | Value (Predicted) | Method/Reference |
|---|---|---|
| LogP | 1.52 | ACD/Labs |
| Water Solubility | 2.3 mg/mL | ChemAxon |
| pKa | 0.21 | QSPR Modeling |
Q. Table 2. Common Analytical Signatures
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR (CDCl₃) | 8.02 ppm (thiazole-H), 4.10 ppm (CH₂CN) |
| HRMS (ESI+) | m/z 159.97 [M+H]⁺ |
| IR (ATR) | 2240 cm⁻¹ (C≡N) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
